

# Chemical and Structural Profile of 4-AcO-EPT

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## Compound Focus: 4-acetoxy EPT

CAS No.: 2750249-90-0

Cat. No.: S11217290

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Table 1: Core Chemical Identifiers of 4-AcO-EPT

Property	Description
IUPAC Name	3-(2-(ethyl(propyl)amino)ethyl)-1H-indol-4-yl acetate [1] [2]
Systematic Name	4-Acetoxy-N-ethyl-N-n-propyltryptamine [3]
Chemical Formula	C <sub>17</sub> H <sub>24</sub> N <sub>2</sub> O <sub>2</sub> [1] [4] [2]
Molecular Weight	288.39 g/mol (freebase); 288.385 g/mol (exact mass) [1] [4] [2]
CAS Number	Not available in searched literature

The solid-state structure of its common salt form was determined to be **bis(4-acetoxy-N-ethyl-N-n-propyltryptammonium) fumarate–fumaric acid (1/1)** [3]. The crystalline structure is triclinic (space group P1), with an asymmetric unit containing one singly protonated 4-AcO-EPT cation, one half of a fumarate dianion, and one half of a fumaric acid molecule [3]. The indole ring system is nearly planar, and the ethylamino side chain exhibits disorder [3]. In the crystal lattice, these components form infinite chains along the [001] direction through N—H···O and O—H···O hydrogen bonds [3].

## Comprehensive Pharmacological Profile

**Table 2: Primary Receptor Binding Profile of 4-AcO-EPT and its Active Metabolite [5]**

Compound	Primary Targets Identified (>50% Inhibition at 10 $\mu$ M)
<b>4-AcO-EPT</b> (Putative Prodrug)	<b>5-HT Receptors:</b> 5-HT1B, 5-HT1D, 5-HT1E, 5-HT2A, 5-HT2B, 5-HT2C, 5-HT6, 5-HT7a <b>Other Targets:</b> H1 (Histamine H1), D3 (Dopamine D3), Alpha2A, Alpha2B, Alpha2C, NR2B (NMDA receptor subunit), Sigma 2
<b>4-HO-EPT</b> (Active Metabolite)	<b>5-HT Receptors:</b> 5-HT1A, 5-HT1B, 5-HT1D, 5-HT1E, 5-HT2A, 5-HT2B, 5-HT2C, 5-HT5A, 5-HT6, 5-HT7a <b>Other Targets:</b> H1 (Histamine H1), D2 (Dopamine D2), Alpha2A, NR2B, SERT (Serotonin Transporter), Sigma 1, Sigma 2

### Functional Activity and In Vivo Implications

- **5-HT2A Receptor Agonism:** The active metabolite, 4-HO-EPT, is a potent agonist at the 5-HT2A receptor, the primary target for psychedelic effects. Its potency (**EC<sub>50</sub> = 4.24 nM**) is substantially greater than that of the 4-AcO-EPT prodrug (**EC<sub>50</sub> = 24.0 nM**) [3].
- **5-HT1A Receptor Interaction:** 4-HO-EPT also shows high affinity for the 5-HT1A receptor. This is significant because **5-HT1A agonist activity can attenuate the 5-HT2A-mediated head twitch response in mice** at high doses, indicating a complex interplay between receptor systems that may influence the overall psychedelic experience [5].
- **Prodrug Metabolism:** 4-AcO-EPT functions as a prodrug for 4-HO-EPT, likely through enzymatic hydrolysis. In vivo studies in mice show that psilocetin (4-AcO-DMT) is more efficient than psilocybin at delivering the active psilocin, which may also apply to 4-AcO-EPT [3].

## Detailed Experimental Protocols

### 1. Receptor Binding Assays [5]

- **Purpose:** To determine the affinity of a compound for a wide range of pharmacological targets.
- **Primary Screening:**
  - **Procedure:** Test compounds are assessed at a single concentration (e.g., 10  $\mu$ M) in radioligand binding assays across a panel of up to 50 receptors, transporters, and ion channels.
  - **Measurement:** The percentage inhibition of specific radioligand binding is calculated. A target is typically considered a "hit" if the compound produces **>50% average inhibition** of radioligand binding in quadruplicate determinations.
- **Secondary (K<sub>i</sub> Determination):**
  - **Procedure:** For confirmed "hit" targets, a full dose-response curve is generated by testing the compound at a range of concentrations (e.g., from nM to  $\mu$ M).

- **Data Analysis:** The inhibition constant (**K<sub>i</sub> value**) is calculated to quantify the compound's binding affinity. Lower K<sub>i</sub> values indicate higher affinity.

## 2. In Vitro Functional Assays (e.g., for 5-HT<sub>2A</sub>) [3]

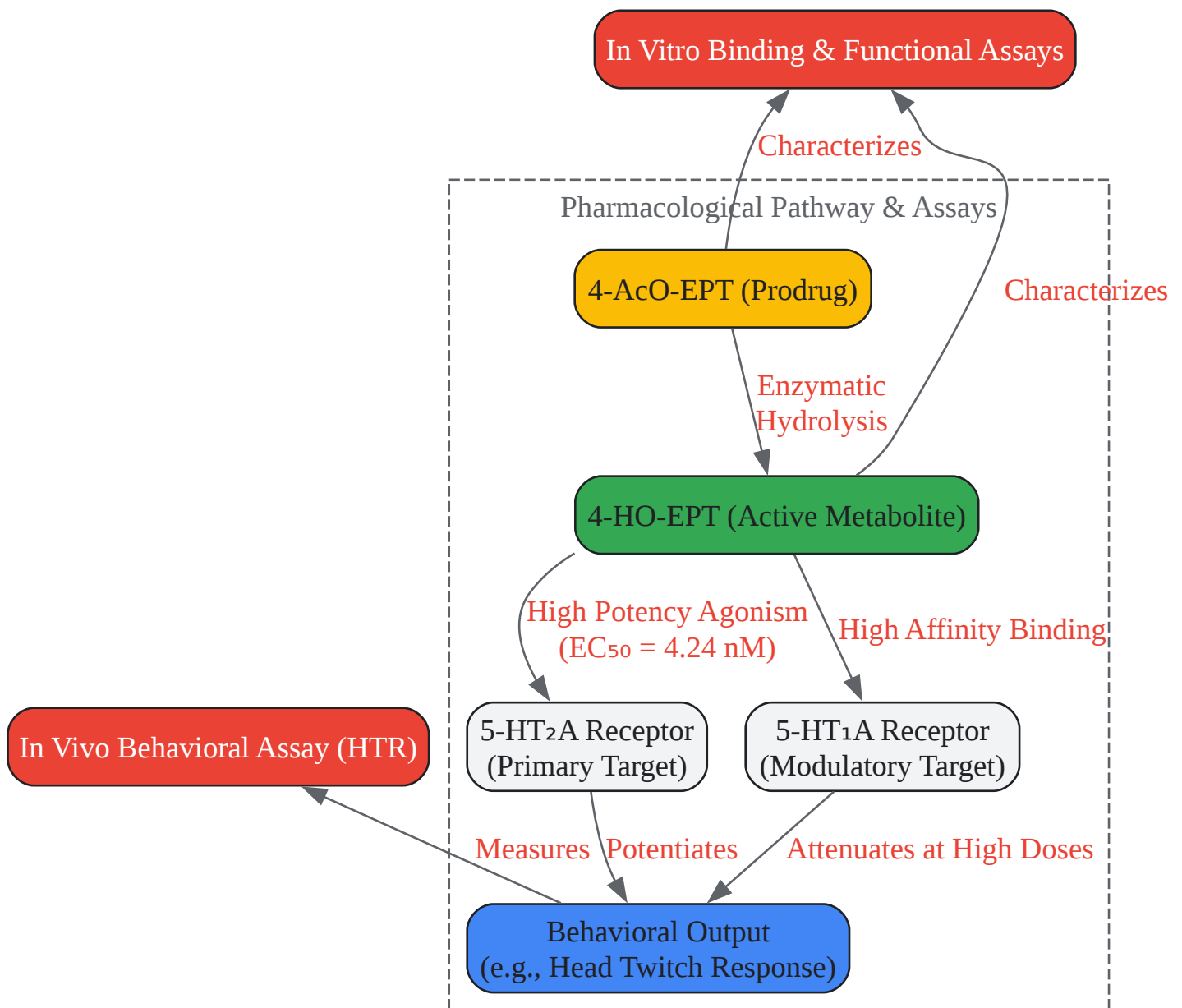
- **Purpose:** To determine if a compound that binds to a receptor acts as an agonist, antagonist, or partial agonist.
- **Common Method:** Measures intracellular calcium (**Ca<sup>2+</sup> mobilization**) in cells (e.g., HEK293) engineered to express the human 5-HT<sub>2A</sub> receptor.
- **Procedure:** Cells are exposed to the test compound, and the resulting calcium flux is measured using a fluorescent indicator. A reference full agonist is used to define 100% efficacy.
- **Data Analysis:** The concentration of compound that produces half of its maximal response is reported as the **EC<sub>50</sub> value**, a measure of functional potency.

## 3. In Vivo Behavioral Assays (Mouse Head Twitch Response) [5]

- **Purpose:** The head twitch response (HTR) is a well-established, 5-HT<sub>2A</sub>-mediated behavior in mice used to predict the psychedelic-like potential of substances.
- **Procedure:**
  - Mice are administered the test compound (e.g., subcutaneously) at various doses.
  - Following injection, mice are placed in an observation chamber.
  - The number of characteristic head twitches is counted, typically by a trained observer blind to the treatment, over a set period (e.g., 20 minutes).
- **Interpretation:** A dose-dependent increase in HTR is indicative of 5-HT<sub>2A</sub> receptor activation in the central nervous system.

# Signaling Pathway and Experimental Workflow

The following diagram synthesizes the primary signaling pathways of 4-AcO-EPT and its metabolite, and integrates the key experimental workflows used to characterize them.



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## Research Significance and Context

- **Structural Characterization is Critical:** Initial reports based on NMR data described the compound as a hydrofumarate (1:1 salt). However, single-crystal X-ray diffraction revealed its true nature as a **fumarate–fumaric acid adduct** [3]. This highlights the necessity of definitive techniques like XRD for characterizing novel tryptamine salts.

- **Therapeutic Interest:** Research on 4-AcO-EPT and its analogs is driven by the broader investigation into psychedelics for treating disorders like depression, addiction, and end-of-life anxiety [3] [5]. Understanding the structure-activity relationships (SAR) of these compounds is key to developing potential future medications.
- **Emerging Designer Drug:** 4-AcO-EPT has been identified as a designer drug in illegal products [6]. Its obscurity means limited pharmacological and toxicological data is available, underscoring the importance of research for both forensic and potential therapeutic purposes [2].

This guide synthesizes the latest structural, pharmacological, and methodological data to serve as a foundational resource for professionals engaged in psychedelic science and neuropharmacology research.

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